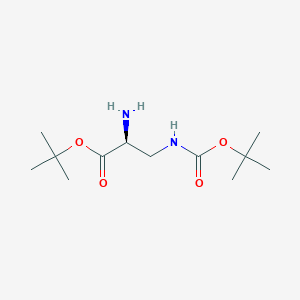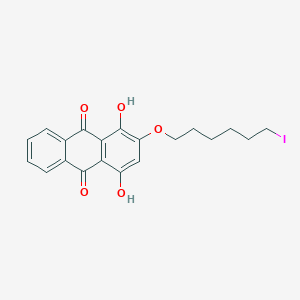
1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by the presence of hydroxyl groups at positions 1 and 4, and an iodohexyl ether substituent at position 2 on the anthracene-9,10-dione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione, which is commercially available or can be synthesized from anthracene through oxidation.
Etherification: The iodohexyl ether substituent is introduced through an etherification reaction. This involves the reaction of the hydroxylated anthraquinone with 6-iodohexanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Synthesis: Large-scale synthesis of anthracene-9,10-dione.
Hydroxylation and Etherification: Sequential hydroxylation and etherification reactions under controlled conditions to ensure high yield and purity.
Purification: The final product would be purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The iodohexyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted anthraquinones.
科学的研究の応用
1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the iodohexyl ether substituent play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
1,4-Dihydroxyanthraquinone: Lacks the iodohexyl ether substituent.
2-Hydroxyanthraquinone: Contains only one hydroxyl group.
1,4-Dimethoxyanthraquinone: Contains methoxy groups instead of hydroxyl groups.
Uniqueness
1,4-Dihydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione is unique due to the presence of both hydroxyl groups and the iodohexyl ether substituent, which confer distinct chemical and biological properties
特性
CAS番号 |
61556-34-1 |
|---|---|
分子式 |
C20H19IO5 |
分子量 |
466.3 g/mol |
IUPAC名 |
1,4-dihydroxy-2-(6-iodohexoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H19IO5/c21-9-5-1-2-6-10-26-15-11-14(22)16-17(20(15)25)19(24)13-8-4-3-7-12(13)18(16)23/h3-4,7-8,11,22,25H,1-2,5-6,9-10H2 |
InChIキー |
FAMGPJPHEOUUDP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCI)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-5-chlorothieno[3,2-b]thiophene](/img/structure/B13133693.png)
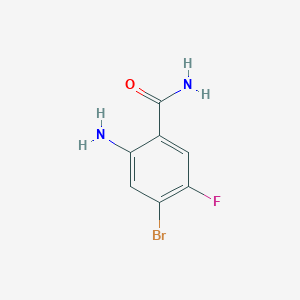

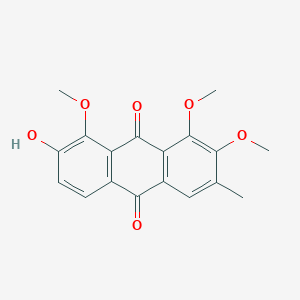

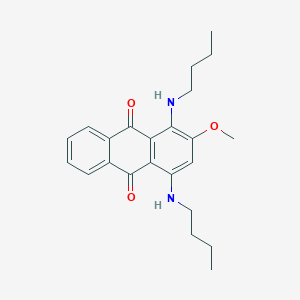
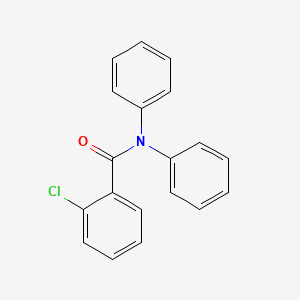
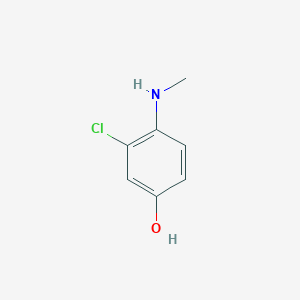
![Sodium[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13133734.png)
![6-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13133744.png)
![2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13133757.png)
![2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide](/img/structure/B13133764.png)

